molecular formula C10H10O4 B042379 4-Formyl-2-methoxyphenyl acetate CAS No. 881-68-5

4-Formyl-2-methoxyphenyl acetate

Cat. No. B042379
CAS RN: 881-68-5
M. Wt: 194.18 g/mol
InChI Key: PZSJOBKRSVRODF-UHFFFAOYSA-N
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Patent
US08481590B2

Procedure details

To a solution of of 4-hydroxy-3-methoxybenzaldehyde (10 g, 66 mmol) in 30 mL of THF was added Ac2O (8 g, 80 mmol) and TEA (20 g, 198 mmol). The reaction was stirred at room temperature overnight. The volatiles were evaporated to afford 15 g of product as an oil, which was used for next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][C:13](OC(C)=O)=[O:14]>C1COCC1>[C:13]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
8 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
TEA
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.